molecular formula C6H12O B3383949 3-Methyl-4-penten-1-ol CAS No. 51174-44-8

3-Methyl-4-penten-1-ol

Cat. No.: B3383949
CAS No.: 51174-44-8
M. Wt: 100.16 g/mol
InChI Key: VTCQTYOGWYLVES-UHFFFAOYSA-N
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Description

3-Methyl-4-penten-1-ol is an organic compound with the molecular formula C(6)H({12})O. It is a colorless liquid with a characteristic odor and is used in various chemical syntheses and industrial applications. The compound features a pentenyl group with a hydroxyl group attached to the first carbon and a methyl group on the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-penten-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methyl-4-pentene. This method typically uses diborane (B(_2)H(_6)) followed by hydrogen peroxide (H(_2)O(_2)) and sodium hydroxide (NaOH) to yield the alcohol.

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 3-methyl-4-pentyn-1-ol. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures to achieve the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride (SOCl(_2)) can convert the alcohol to the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in anhydrous ether.

    Substitution: SOCl(_2) in the presence of pyridine.

Major Products:

    Oxidation: 3-Methyl-4-pentenal or 3-Methyl-4-pentenoic acid.

    Reduction: 3-Methylpentane.

    Substitution: 3-Methyl-4-pentenyl chloride.

Scientific Research Applications

3-Methyl-4-penten-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of metabolic pathways involving alcohols and their derivatives.

    Medicine: It serves as a precursor in the synthesis of biologically active molecules.

    Industry: It is employed in the manufacture of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which 3-Methyl-4-penten-1-ol exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    3-Methyl-3-buten-1-ol: Similar structure but with a double bond at a different position.

    4-Methyl-3-penten-1-ol: Similar structure but

Properties

IUPAC Name

3-methylpent-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,6-7H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCQTYOGWYLVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885944
Record name 4-Penten-1-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51174-44-8
Record name 3-Methyl-4-penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51174-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Penten-1-ol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051174448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Penten-1-ol, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Penten-1-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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